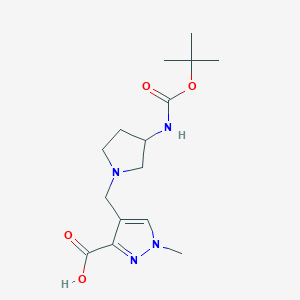![molecular formula C23H21Cl2N5O3 B2534029 2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921898-36-4](/img/structure/B2534029.png)
2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-D is a widely used herbicide in the phenoxy group of herbicides. It is an organic compound with the chemical formula C8H6Cl2O3. It is a systemic herbicide, which means it is absorbed by the plant and is transported throughout the plant’s tissue .
Synthesis Analysis
The synthesis of 2,4-D is typically achieved through the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a suitable base .Molecular Structure Analysis
The molecular structure of 2,4-D consists of a phenyl ring with two chlorine atoms at the 2nd and 4th positions and a carboxylic acid ester linked to the phenyl ring through an oxygen atom .Chemical Reactions Analysis
2,4-D is known to undergo reactions typical of halogenated carboxylic acids and phenols .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Novel coordination complexes were constructed using pyrazole-acetamide derivatives, which are structurally similar to the compound of interest. These complexes showed significant antioxidant activity, highlighting the potential use of such compounds in studying antioxidant mechanisms and applications (Chkirate et al., 2019).
Anticancer Potential
- Certain derivatives structurally related to the compound have been synthesized and tested for anticancer activity. One such compound showed notable cancer cell growth inhibition against multiple cancer cell lines, suggesting the potential of these compounds in anticancer research and therapy (Al-Sanea et al., 2020).
Antimicrobial and Anticancer Activity
- A series of derivatives, including compounds similar to the one , were evaluated for their antimicrobial and anticancer activities. Some showed higher anticancer activity than reference drugs, indicating their potential as novel therapeutic agents (Hafez et al., 2016).
Enzymatic Activity Enhancement
- Compounds related to the one of interest have been shown to increase the reactivity of certain enzymes, suggesting possible applications in enzymology and biochemistry (Abd & Awas, 2008).
Antioxidant Properties
- A study on different compounds, including those structurally related to the compound , revealed significant antioxidant activities, which may be influenced by the number of hydroxyl groups in their aromatic rings. This indicates potential applications in studying oxidative stress and related disorders (Zhang et al., 2009).
Mecanismo De Acción
Target of action
2,4-D acts as a synthetic plant growth hormone. It is absorbed by the leaves and transported to the meristematic tissues of the plant .
Mode of action
Once inside the plant, 2,4-D induces uncontrolled and unsustainable growth, leading to curling of the stem, wilting of the leaves, and ultimately, the death of the plant .
Biochemical pathways
It is known that 2,4-d disrupts the normal balance of plant hormones, interfering with dna and protein metabolism .
Pharmacokinetics
It is known that 2,4-d is usually applied in the form of ammonium salts .
Result of action
The primary result of 2,4-D action is the death of the plant due to uncontrolled growth and metabolic disruption .
Action environment
The effectiveness of 2,4-D can be influenced by environmental factors. For example, its herbicidal action is more effective at temperatures between 20-28°C .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N5O3/c1-15-2-4-16(5-3-15)12-29-14-27-22-18(23(29)32)11-28-30(22)9-8-26-21(31)13-33-20-7-6-17(24)10-19(20)25/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUIWPLDATVMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
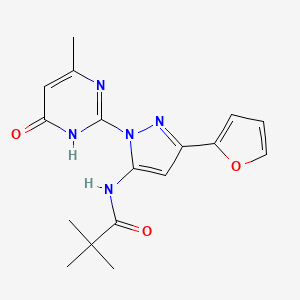

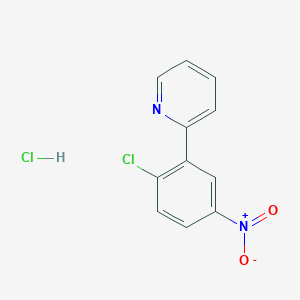
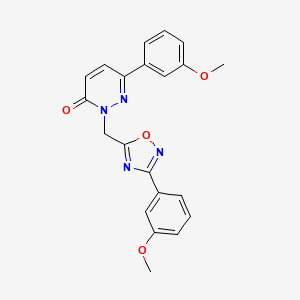
![N-(3-methylbutyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2533951.png)
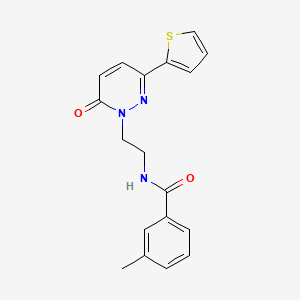

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2533956.png)
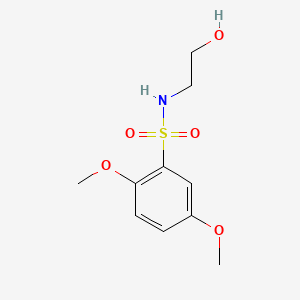
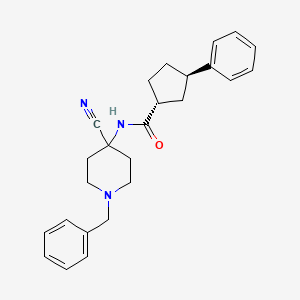
![4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine](/img/structure/B2533960.png)
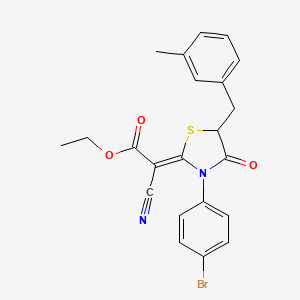
![N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2533963.png)
